molecular formula C14H8Cl2N2O B5763585 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5763585
M. Wt: 291.1 g/mol
InChI Key: BPCJIZYFTVPVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a synthetic 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound serves as a key scaffold for developing new physiologically active substances, with the 1,2,4-oxadiazole ring known for its versatile pharmacological profile . Researchers value this core structure for its bio-isosteric properties, which can be used to mimic carboxylic acids, esters, or carboxamides, potentially optimizing the drug-like characteristics of novel molecules . The specific chlorophenyl substitutions on the oxadiazole ring are designed to enhance lipophilicity, which may facilitate improved transport across biological membranes and increase binding affinity to cellular targets . This compound is primarily investigated for its potential cytotoxic and antimicrobial activities. Structurally similar 1,2,4-oxadiazole derivatives have demonstrated promising in vitro anticancer activity against human lung carcinoma (A549) cell lines, with efficacy shown to be dependent on the nature and pattern of aryl ring substituents . The presence of electronegative chlorine atoms on the phenyl rings is a critical structural feature, as such substitutions are known to enhance biological activity in oxadiazole-based compounds . Furthermore, the 1,2,4-oxadiazole nucleus is a recognized pharmacophore in antibacterial and antifungal research, with its mechanism of action potentially involving the inhibition of essential microbial enzymes or protein synthesis . Beyond these applications, the broader class of 1,2,4-oxadiazoles is being explored for anti-inflammatory, antiviral, and antidepressant properties, making it a highly versatile template for multi-therapeutic target research . This product is intended for chemical and pharmacological research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJIZYFTVPVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21_{21}H18_{18}Cl2_{2}N4_{4}O
  • Molecular Weight : 418.48 g/mol
  • InChIKey : MQDLRRKDCBAOHZ-UHFFFAOYSA-N
  • Anticancer Activity :
    • Oxadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the oxadiazole scaffold have demonstrated inhibitory effects on cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
    • A study reported that derivatives of 1,2,4-oxadiazoles inhibited cell growth in human colon adenocarcinoma (HCT-116) and prostate cancer (PC-3) cell lines with IC50_{50} values ranging from 0.67 to 0.87 µM .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory potency against several enzymes including:
      • Histone Deacetylases (HDAC) : Involved in cancer progression.
      • Carbonic Anhydrase (CA) : Linked to tumor growth and metastasis.
      • Sirtuin 2 (SIRT2) : Associated with neurodegenerative diseases .
  • Anti-inflammatory and Antimicrobial Properties :
    • Oxadiazoles have also been investigated for their anti-inflammatory properties, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
    • Antimicrobial activities have been noted against a range of pathogens, making these compounds promising candidates for further development .

Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives, including the target compound. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against various cancer types. For example:

  • Compound with a benzyl substitution showed an IC50_{50} of 35.58 µM against HepG2 liver cancer cells .

Study 2: Enzyme Inhibition Profile

A detailed enzymatic assay demonstrated that the compound inhibited HDAC and CA with IC50_{50} values below 1 µM, suggesting strong potential as a therapeutic agent in oncology and other related fields .

Data Tables

Biological ActivityCell Line TestedIC50_{50} (µM)Reference
AnticancerHCT-1160.67
AnticancerPC-30.87
HDAC InhibitionN/A<1
CA InhibitionN/A<1

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole exhibit promising antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their biological activities against different bacterial strains. The results demonstrated that certain derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects
Another application of this compound is its potential as an anti-inflammatory agent. In vivo studies have shown that specific derivatives can reduce inflammation and pain in animal models, indicating a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Agricultural Chemistry

Pesticidal Properties
The compound has been explored for its pesticidal applications. Research indicates that this compound derivatives can act as effective fungicides and insecticides. For instance, a study highlighted the effectiveness of certain derivatives against common agricultural pests and fungal pathogens .

Materials Science

Fluorescent Properties
In materials science, compounds based on 1,2,4-oxadiazole have been investigated for their fluorescent properties. The incorporation of chlorinated phenyl groups enhances the photophysical properties of these compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Study Application Findings
Study on Antimicrobial Activity AntimicrobialCertain derivatives exhibited strong activity against E. coli and S. aureus.
Anti-inflammatory Research Anti-inflammatoryDemonstrated significant reduction in inflammation in animal models.
Pesticidal Efficacy Study PesticideEffective against various agricultural pests and pathogens.
Fluorescent Properties Investigation Materials ScienceEnhanced fluorescence suitable for OLED applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on both phenyl rings participate in nucleophilic substitution under basic conditions. Reactivity differences arise from steric and electronic effects:

  • 2-Chlorophenyl group : Steric hindrance from the ortho-chloro substituent reduces NAS efficiency compared to the para-chloro group. Reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .

  • 4-Chlorophenyl group : The para-chloro substituent undergoes NAS more readily due to reduced steric hindrance. Common nucleophiles include amines, alkoxides, and thiols .

Example Reaction :

ReagentsConditionsProductYieldReference
Piperidine, K₂CO₃DMF, 80°C, 12 hr3-(4-Piperidinophenyl)-5-(2-Cl-C₆H₄)-1,2,4-oxadiazole68%

Oxidation Reactions

The oxadiazole ring demonstrates stability under mild oxidizing conditions, but strong oxidants target substituents:

  • Chlorophenyl groups : Resistant to oxidation, preserving aromaticity.

  • Oxadiazole ring : Cleavage occurs with concentrated HNO₃ or KMnO₄, yielding nitriles and carboxylic acids .

Mechanism :

  • Ring protonation under acidic conditions.

  • Nucleophilic attack by water at the N-O bond.

  • Sequential hydrolysis to form 2-chlorobenzamide and 4-chlorobenzonitrile derivatives.

Reduction Reactions

Reductive ring-opening dominates under harsh conditions:

ReagentConditionsProductApplicationReference
LiAlH₄THF, reflux, 6 hrN,N'-Bis(2-chlorophenyl)ureaPolymer precursors
H₂/Pd-CEthanol, RT, 3 hr3-(4-Chlorophenyl)-5-(2-Cl-C₆H₄)-1,2-diazineBioactive scaffolds

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Example with Phenylacetylene :

Oxadiazole+HC≡CPhΔ,TolueneTriazole Derivative\text{Oxadiazole} + \text{HC≡CPh} \xrightarrow{\Delta, \text{Toluene}} \text{Triazole Derivative}

  • Conditions : 110°C, 24 hr, Cu(I) catalyst.

  • Outcome : Forms a fused triazole-oxadiazole hybrid with retained chlorophenyl groups .

Photochemical Reactions

UV irradiation induces C-Cl bond homolysis, generating aryl radicals:

Observed Products :

  • Cross-coupled biaryls : From radical recombination (e.g., 2,4'-dichlorobiphenyl) .

  • Chlorine displacement : Yields hydroxylated or hydrogenated derivatives in protic solvents .

Comparative Reactivity Table

Reaction Type2-Cl Substituent Reactivity4-Cl Substituent ReactivityDominant Pathway
NAS (with NH₃)Low (Steric hindrance)HighPara-substitution
OxidationInertInertRing cleavage
PhotolysisModerateHighRadical recombination

Comparison with Similar Compounds

5-(5-Chloro-1-Methyl-3-Phenylpyrazol-4-yl)-3-(2-Chlorophenyl)-1,2,4-Oxadiazole

  • Molecular Formula : C₁₈H₁₂Cl₂N₄O
  • Molecular Weight : 371.22 g/mol
  • The 2-chlorophenyl group mirrors the target compound’s substituent, likely influencing similar receptor interactions.
  • Activity: Not explicitly reported, but pyrazole-oxadiazole hybrids are known for antimicrobial and anti-inflammatory properties .

5-(Chloromethyl)-3-(4-Chlorophenyl)-1,2,4-Oxadiazole

  • Molecular Formula : C₉H₆Cl₂N₂O
  • Molecular Weight : 229.06 g/mol
  • Key Features : A chloromethyl substituent increases reactivity, enabling further functionalization (e.g., nucleophilic substitution). The 4-chlorophenyl group aligns with the target compound’s substituent.
  • Activity : Used as a synthetic intermediate; derivatives show antimicrobial activity against Gram-positive pathogens .

Oxadiazoles with Heteroaromatic or Fluorinated Substituents

Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-Benzoic Acid)

  • Molecular Formula : C₁₅H₁₀FN₃O₃
  • Molecular Weight : 299.26 g/mol
  • Key Features : A fluorophenyl group enhances metabolic stability, while the benzoic acid moiety introduces polarity.
  • Activity: Clinically approved for nonsense mutation suppression in Duchenne muscular dystrophy .

5-(3-Chlorothiophen-2-yl)-3-(5-Chloropyridin-2-yl)-1,2,4-Oxadiazole

  • Molecular Formula : C₁₁H₅Cl₂N₃OS
  • Molecular Weight : 302.15 g/mol
  • Key Features : Thiophene and pyridyl groups introduce π-π stacking and metal-coordination capabilities.
  • Activity : Induces apoptosis in cancer cells (e.g., T47D breast cancer) via G₁ phase arrest .

Bis-Oxadiazole Derivatives

5,5'-Bis(4-Chlorophenyl)-3,3'-Bi(1,2,4-Oxadiazole)

  • Molecular Formula : C₁₈H₁₀Cl₂N₄O₂
  • Molecular Weight : 397.21 g/mol
  • Key Features : Symmetric structure with two oxadiazole rings enhances thermal stability and detonation performance.

Table 1: Key Parameters of Selected 1,2,4-Oxadiazoles

Compound Name Molecular Weight (g/mol) Key Substituents Notable Activity/Application Reference
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole 309.16 2-ClPh, 4-ClPh Structural analog with potential antimicrobial activity
5-(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 371.22 Pyrazole, 2-ClPh Antimicrobial (inferred)
Ataluren 299.26 2-FPh, benzoic acid Nonsense mutation suppression
5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole 302.15 Thiophene, pyridyl Apoptosis induction in cancer
5,5'-Bis(4-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole) 397.21 Bis-oxadiazole, 4-ClPh Energetic material

Structure-Activity Relationship (SAR) Insights

  • Chlorophenyl vs.
  • Heteroaromatic Substituents : Pyridyl or thiophene groups improve metal coordination and π-π interactions, critical for anticancer activity .
  • Bis-Oxadiazoles : Symmetric derivatives exhibit higher thermal stability but require balancing with safety profiles for practical applications .

Q & A

Q. Example SAR Table

Substituent (Position)Bioactivity (IC50_{50}, µM)Key Observations
3-(4-Chlorophenyl)2.1 (T47D)G1_1 arrest
3-(5-Chloropyridin-2-yl)1.8 (MX-1)In vivo active
5-(3-Chlorothiophen-2-yl)0.9 (Colorectal)Targets TIP47
Data adapted from apoptosis inducer studies .

How should discrepancies in cytotoxicity across cancer cell lines be resolved?

Advanced Research Focus
Cell line-specific activity may arise from differences in target expression or metabolic pathways:

  • Hypothesis Testing :
    • Measure TIP47 protein levels (via Western blot) in responsive vs. non-responsive cell lines .
    • Evaluate metabolic stability using liver microsome assays to rule out pharmacokinetic variability.
  • Follow-Up Assays :
    • Caspase Activation : Confirm apoptosis via caspase-3/7 luminescence assays .
    • Transcriptomics : Identify differentially expressed genes (e.g., BCL-2, p53) using RNA-seq.

What methodologies confirm the molecular target of this compound in apoptosis pathways?

Q. Advanced Research Focus

  • Photoaffinity Labeling : Use a bifunctional probe (e.g., azide-tagged derivative) to crosslink the compound to its target protein, followed by pull-down assays and LC-MS/MS identification .
  • CRISPR Knockout : Validate TIP47 dependency by comparing apoptosis induction in wild-type vs. TIP47-knockout cells .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant TIP47 protein .

What structural features influence the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • Thermal Stability : Perform DSC (Differential Scanning Calorimetry) to determine decomposition temperatures (>200°C for oxadiazoles) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Chlorophenyl groups enhance steric protection against hydrolysis .
  • Crystallographic Analysis : Resolve crystal structures to identify hydrogen-bonding networks or π-π interactions that stabilize the solid state .

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